molecular formula C15H20ClN3O2S B12781641 4,5-Imidazolidinedione, 1-(2-(diethylamino)ethyl)-3-phenyl-2-thioxo-, monohydrochloride CAS No. 132411-99-5

4,5-Imidazolidinedione, 1-(2-(diethylamino)ethyl)-3-phenyl-2-thioxo-, monohydrochloride

Cat. No.: B12781641
CAS No.: 132411-99-5
M. Wt: 341.9 g/mol
InChI Key: QSJQUICZOJMTOO-UHFFFAOYSA-N
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Description

4,5-Imidazolidinedione, 1-(2-(diethylamino)ethyl)-3-phenyl-2-thioxo-, monohydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an imidazolidinedione core, a phenyl group, and a thioxo group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Imidazolidinedione, 1-(2-(diethylamino)ethyl)-3-phenyl-2-thioxo-, monohydrochloride typically involves multiple steps:

    Formation of the Imidazolidinedione Core: The initial step often involves the cyclization of appropriate precursors to form the imidazolidinedione ring. This can be achieved through the reaction of urea derivatives with diketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions, using benzene or substituted benzenes as starting materials.

    Attachment of the Thioxo Group: The thioxo group is typically introduced through the reaction of the imidazolidinedione intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Addition of the Diethylaminoethyl Group: This step involves the alkylation of the intermediate compound with diethylaminoethyl chloride or bromide under basic conditions.

    Formation of the Monohydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinedione ring or the thioxo group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazolidinedione derivatives.

    Substitution: Various substituted phenyl and diethylaminoethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.

Medicine

Medically, 4,5-Imidazolidinedione, 1-(2-(diethylamino)ethyl)-3-phenyl-2-thioxo-, monohydrochloride is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its unique chemical structure and reactivity.

Industry

Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the diethylaminoethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,5-Imidazolidinedione, 1,3-diethyl-2-thioxo-: Similar in structure but lacks the phenyl group and the diethylaminoethyl group.

    2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Contains a different substitution pattern on the imidazolidinedione ring.

Uniqueness

4,5-Imidazolidinedione, 1-(2-(diethylamino)ethyl)-3-phenyl-2-thioxo-, monohydrochloride is unique due to the presence of both the phenyl group and the diethylaminoethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

132411-99-5

Molecular Formula

C15H20ClN3O2S

Molecular Weight

341.9 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3-phenyl-2-sulfanylideneimidazolidine-4,5-dione;hydrochloride

InChI

InChI=1S/C15H19N3O2S.ClH/c1-3-16(4-2)10-11-17-13(19)14(20)18(15(17)21)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H

InChI Key

QSJQUICZOJMTOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2.Cl

Origin of Product

United States

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